(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol
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Description
“(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol” is a chemical compound that contains a cyclohexyl group, a bicyclo[1.1.1]pentanyl group, and a methanol group. Bicyclo[1.1.1]pentanes (BCPs) are important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups that can impart physicochemical benefits on drug candidates .
Synthesis Analysis
The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .Molecular Structure Analysis
The molecular formula of “this compound” is C12H20O, and it has a molecular weight of 180.291. The structure of the compound includes a cyclohexyl group, a bicyclo[1.1.1]pentanyl group, and a methanol group.Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) are synthesized through various chemical reactions. For instance, a practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .Future Directions
Bicyclo[1.1.1]pentanes (BCPs) have been playing an important role in medicinal chemistry. Many of these molecules, which were previously commercialized, are already being used in drug discovery by pharmaceutical companies . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Properties
IUPAC Name |
(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h10,13H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZQPCDZCSEFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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